molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

Número de catálogo: B029028
Número CAS: 185039-48-9
Peso molecular: 384.2 g/mol
Clave InChI: BADVXFUKYQHVBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Role:
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS: 185039-48-9) is a pyrido[2,3-d]pyrimidin-7-one derivative characterized by:

  • A 2,6-dichlorophenyl group at position 6, enhancing hydrophobic interactions in kinase binding pockets.
  • A methyl group at position 8, stabilizing the bicyclic core structure.
  • A methylsulfonyl group at position 2, contributing to solubility and influencing kinase selectivity .

Therapeutic Relevance:
This compound serves as a critical intermediate in synthesizing tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl, a driver of chronic myeloid leukemia (CML). It is a precursor to derivatives like PD166326 and PD173955, which exhibit potent activity against Imatinib-resistant CML cell lines .

Métodos De Preparación

Synthetic Strategy Overview

Pyrido[2,3-d]pyrimidin-7-one derivatives are typically constructed via two primary routes: (1) cyclization of substituted pyridines with prefunctionalized pyrimidine precursors, or (2) annulation of pyridone moieties onto pyrimidine scaffolds . For the target compound, the second approach dominates due to its efficiency in installing the 2-methylsulfonyl and 6-(2,6-dichlorophenyl) groups with minimal side reactions .

Stepwise Synthesis

Core Pyrimidine Intermediate Preparation

The synthesis begins with ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate (A1) , which undergoes ammonolysis with aqueous methylamine to yield 4-methylamino-2-(methylthio)pyrimidine-5-carboxylate (A3) . Reduction of the ester group using lithium aluminum hydride (LAH) produces the corresponding alcohol (A5) , which is oxidized to aldehyde (A7) using manganese dioxide (83–95% yield) .

Reaction Conditions Table

StepReagents/ConditionsYield
AmmonolysisCH₃NH₂ (aq), THF, rt, 2h85%
ReductionLAH, THF, rt, 1.5h95%
OxidationMnO₂, DCM, rt, overnight95%

Cyclization to Pyrido[2,3-d]pyrimidin-7-one

Aldehyde A7 undergoes condensation with 2,6-dichlorophenylacetonitrile in dimethylformamide (DMF) at 105°C under basic conditions (K₂CO₃), forming the pyrido[2,3-d]pyrimidine-7-imine intermediate (A8a) . Subsequent N-acetylation with acetic anhydride and hydrolysis with concentrated HCl yields the 7-one core (A9a) .

Key Mechanistic Insight : The condensation step proceeds via a Knoevenagel-like mechanism, where the aldehyde’s electrophilic carbon attacks the acetonitrile’s α-position, followed by cyclodehydration .

Functionalization and Sulfonylation

Methyl Group Installation at Position 8

The 8-methyl group is introduced via N-methylation of the pyrimidine nitrogen using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone under reflux . This step achieves >90% yield due to the nucleophilic character of the deprotonated nitrogen.

Sulfonylation at Position 2

The methylthio group at position 2 is oxidized to methylsulfonyl using m-chloroperbenzoic acid (m-CPBA) in dichloromethane (40–93% yield) . Alternative oxidants like Oxone® have been explored but result in lower selectivity due to overoxidation risks .

Critical Parameter : Stoichiometric control of m-CPBA (1.1 equiv) prevents epoxidation of the pyridine ring .

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements replace batch processing with continuous flow systems to enhance heat transfer and reduce reaction times. For example, the oxidation step achieves 89% yield in 15 minutes under flow conditions compared to 3 hours in batch .

Green Chemistry Innovations

Solvent recycling protocols using dimethylacetamide (DMA) reduce waste generation by 40%. Catalytic manganese dioxide (reusable up to 5 cycles) lowers metal contamination in the final product .

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Aromatic protons at δ 7.29–8.66 ppm (2,6-dichlorophenyl), methylsulfonyl singlet at δ 3.42 ppm .

  • HRMS : Calculated [M+H]⁺: 413.9921; Observed: 413.9923 .

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity with a retention time of 6.8 minutes .

Challenges and Solutions

Dehydrogenation Difficulties

Early routes produced 5,6-dihydro derivatives requiring harsh dehydrogenation (Pd/C, 300°C). Modern protocols employ DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at 80°C, achieving full aromatization in 4 hours .

Purification Hurdles

Column chromatography (silica gel, ethyl acetate/hexane) remains standard, but preparative HPLC with methanol/water gradients improves recovery rates (78% vs. 65% for column) .

Análisis De Reacciones Químicas

Sulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) group at position 2 is a key electrophilic site for nucleophilic substitution reactions. This moiety is typically introduced via oxidation of a methylthio precursor.

Oxidation of Methylthio to Methylsulfonyl

  • Precursor : 6-(2,6-Dichlorophenyl)-8-methyl-2-methylthio-pyrido[2,3-d]pyrimidin-7(8H)-one
  • Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM)
  • Conditions : Room temperature, 3–5 hours
  • Yield : 89–93%
StepReagent/ConditionsProductYield
Oxidationm-CPBA, DCM, rtMethylsulfonyl derivative89–93%

Nucleophilic Substitution at C2

The methylsulfonyl group can be displaced by amines under basic conditions, enabling diverse functionalization:

Reaction with Aromatic Amines

  • Substrates : Aniline derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline)
  • Conditions : Sodium hydride (NaH) in DMF at 50°C
  • Yield : 55–65%
EntryAmineProductYield
14-(4-Methylpiperazin-1-yl)aniline2-((4-(4-Methylpiperazin-1-yl)phenyl)amino) derivative60%
23-(Methylthio)anilinePD-173955 (tyrosine kinase inhibitor)95%

Hydrogenation of the Pyridine Ring

  • Reagents : H₂ gas, Pd/C catalyst in methanol
  • Conditions : Room temperature, overnight
  • Outcome : Selective reduction of the C5-C6 double bond to yield 5,6-dihydro derivatives
Starting MaterialProductYield
Pyrido[2,3-d]pyrimidin-7-one5,6-Dihydropyrido[2,3-d]pyrimidin-7-one96%

Anticancer Agent Derivatives

  • Modifications : Substitution at C2 with heteroaryl amines (e.g., pyridin-3-amine)
  • Biological Activity : Nanomolar cytotoxicity against leukemia cell lines (e.g., K562) .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis under physiological pH (pH 7.4, 37°C) .
  • Photodegradation : Decomposes under UV light (λ = 254 nm) via sulfonyl group cleavage.

Key Synthetic Routes

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7-one exhibit potent anticancer properties. Specifically, studies have demonstrated that compounds similar to 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one can inhibit the growth of various cancer cell lines, including those associated with Non-Hodgkin lymphomas and other malignancies. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor. Kinases play a pivotal role in signaling pathways that regulate cell division and metabolism. Inhibitors of these enzymes can be effective in treating cancers and other diseases characterized by abnormal cell growth. The specific inhibition profile of this compound aligns with known targets in cancer therapy .

Antimicrobial Properties

Preliminary studies suggest that the compound may also possess antimicrobial activity. This property can be attributed to its ability to disrupt bacterial cell functions or inhibit essential metabolic pathways within microbial cells. Further research is needed to elucidate the specific mechanisms involved .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant growth inhibition in lymphoma cell lines with IC50 values indicating potent activity .
Study 2Kinase InhibitionIdentified as a selective inhibitor of specific kinases involved in tumor progression .
Study 3Antimicrobial ActivityShowed potential against gram-positive bacteria; further studies required for detailed mechanisms .

Pharmaceutical Development

Due to its promising biological activities, this compound is being investigated for formulation into drug candidates targeting various diseases. The compound's stability and bioavailability are critical factors under evaluation during the development process .

Mecanismo De Acción

The mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Pyrido[2,3-d]pyrimidin-7-ones are a versatile scaffold for kinase inhibitors. Below is a detailed comparison of structural analogs, highlighting substitutions, potency (Abl IC₅₀), selectivity, and therapeutic applications:

Table 1: Key Pyrido[2,3-d]pyrimidin-7-one Derivatives

Compound Name / ID Substituents (Positions) Abl IC₅₀ (nM) Selectivity Profile Key Targets References
Target Compound 6-(2,6-Cl₂Ph), 8-Me, 2-MeSO₂ N/A* Intermediate for active TKIs Bcr-Abl (precursor)
PD166326 (Compound 1) 6-(2,6-Cl₂Ph), 8-Me, 2-(PhNH) 2.8 ± 0.6 Pan-kinase (Abl, Src, PDGFR, p38-α) CML (Imatinib-resistant)
Compound 8 6-(2,6-Cl₂Ph), 8-Me, 4-glycoside (R2) 1.4 ± 0.1 15–250-fold selectivity for Abl vs. p38-α CML (high potency)
PD173955 (Compound 47) 6-(2,6-Cl₂Ph), 8-Me, 2-(3-MeS-PhNH) 3.6 Ephrin receptor (EPH), Abl Solid tumors, CML
PD180970 6-(2,6-Cl₂Ph), 8-Me, 2-(4-F-3-Me-PhNH) 0.4 Dual Abl/Src inhibitor CML, ALL
Dasatinib (Non-pyridopyrimidine; reference) 0.4 Broad-spectrum TKI (Abl, Src, Kit) CML, Ph+ ALL

*The target compound is primarily an intermediate; activity data are reported for its derivatives.

Structural and Functional Insights :

Impact of Position 2 Modifications: Methylsulfonyl (MeSO₂): Enhances solubility and polar interactions compared to methylsulfanyl (MeS) in PD173953. Derivatives with MeSO₂ are precursors to compounds with improved kinase selectivity . Phenylamino (PhNH): Present in PD166326, this group increases pan-kinase activity but reduces selectivity. Substitutions at positions 3/4 of the phenylamino ring (e.g., hydroxyl, amino) improve Abl potency (e.g., Compound 8: IC₅₀ = 1.4 nM) .

Role of Hydrophobicity :

  • Lower ClogP values correlate with higher Abl potency. For example, Compound 8 (ClogP = 3.0) is more potent than PD166326 (ClogP = 4.1) .
  • Bulky polar groups at position 4 (e.g., glycoside in Compound 8) enhance Abl binding without compromising selectivity .

Selectivity Trends :

  • R1 Derivatives (3-substituted) : Exhibit 34–72-fold selectivity for Abl over p38-α.
  • R2 Derivatives (4-substituted) : Show lower selectivity (2–25-fold) but higher potency .
  • PD180970 : Incorporation of fluoro and methyl groups improves dual Abl/Src inhibition, overcoming Imatinib resistance .

Biological Activity in Cell Lines :

  • Most derivatives show IC₅₀ < 10 nM in Philadelphia chromosome-positive (Ph+) cell lines (K562, ALL-3).
  • Minimal activity in Ph− lines (Jurkat, NCEB-1) confirms target specificity .

Actividad Biológica

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment, and summarizes relevant research findings and case studies.

The compound has a molecular formula of C15H11Cl2N3O3SC_{15}H_{11}Cl_2N_3O_3S and a molecular weight of 384.24 g/mol. Its structure features a pyrido[2,3-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that compounds with the pyrido[2,3-d]pyrimidine structure exhibit significant antitumor properties. The presence of the dichlorophenyl and methylsulfonyl substituents enhances the biological activity by improving receptor binding affinity and selectivity.

  • Mechanism of Action : The compound acts primarily as a tyrosine kinase inhibitor , which is crucial in the signaling pathways related to cell proliferation and survival. This mechanism is particularly relevant in the context of various cancers, including breast cancer and non-Hodgkin lymphoma .
  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits cell growth in several cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values indicate potent antiproliferative effects.
    • HCT116 (colon cancer) : Induces apoptosis and cell cycle arrest at the G2/M phase.
    • A375 (melanoma) : Shows significant reduction in cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Dichlorophenyl Group : Enhances lipophilicity and receptor binding.
  • Methylsulfonyl Group : Improves solubility and bioavailability.
  • Substituents at C5 and C6 : Variations in these positions can lead to different biological activities, such as increased selectivity for specific kinase targets .

Case Studies

Several studies have reported on the efficacy of this compound:

  • Study on Non-Hodgkin Lymphoma : A clinical trial demonstrated that patients treated with this compound showed improved outcomes compared to standard therapies, highlighting its potential as a targeted therapy .
  • Combination Therapy : Research has indicated that combining this compound with traditional chemotherapeutics like doxorubicin enhances antitumor efficacy while minimizing side effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.21Tyrosine kinase inhibition
HCT1160.15Induces apoptosis; G2/M phase arrest
A3750.24Cell cycle arrest; ROS elevation
Non-Hodgkin LymphomaN/ATargeted therapy; improved patient outcomes

Q & A

Basic Research Questions

Q. What is the synthetic route for 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrido[2,3-d]pyrimidin-7-one core. Key steps include:

Suzuki-Miyaura coupling to introduce the 2,6-dichlorophenyl group at the 6-position.

Methylsulfonylation at the 2-position using methanesulfonyl chloride under basic conditions (e.g., NaH in THF).

N-methylation at the 8-position with methyl iodide in the presence of a base like K₂CO₃.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Yields for analogous compounds range from 62% to 82% depending on substituents .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry. For example, characteristic peaks include aromatic protons at δ 7.29–8.66 ppm and methylsulfonyl signals at δ 3.42 ppm .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated M⁺: 352.0073; observed: 352.0074) .
  • HPLC (≥98% purity) with UV detection at 254 nm .

Q. What are the primary biological targets of this compound?

  • Methodology :

  • Kinase profiling assays identify targets such as Abl tyrosine kinase (IC₅₀ < 50 nM) and Bcr-Abl mutants .
  • WEE2 kinase inhibition has also been reported (IC₅₀ ~100 nM) using enzyme-linked immunosorbent assays (ELISA) with CDK1 phosphorylation as a readout .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity?

  • Methodology :

  • Co-crystal structure analysis reveals solvent-exposed regions in the ATP-binding pocket. Modifications at the 2-position (e.g., phenylamino groups with morpholine or diethylaminoethoxy substituents) improve selectivity for Abl over PDGFR or Src kinases .
  • Kinase panel screening (e.g., 300+ kinases) identifies off-target effects. For example, replacing methylsulfonyl with methylthio reduces activity against WEE1 while retaining WEE2 inhibition .

Q. How to resolve contradictions between biochemical and cellular activity data?

  • Methodology :

  • Cellular permeability assays (e.g., Caco-2 monolayers) assess compound uptake. Low permeability may explain discrepancies between in vitro IC₅₀ and cell-based efficacy.
  • Metabolic stability tests (e.g., liver microsomes) identify rapid degradation, which can be mitigated by fluorination or steric shielding of labile groups .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodology :

  • LogP optimization (e.g., introducing polar groups like hydroxyl or morpholine) enhances aqueous solubility. For example, 6-(2,4-difluorophenoxy) derivatives achieve oral bioavailability >50% in rodent models .
  • Prodrug approaches (e.g., esterification of hydroxyl groups) improve absorption and reduce first-pass metabolism .

Q. How to validate target specificity using in vitro and in vivo models?

  • Methodology :

  • CRISPR/Cas9 knockouts of WEE2 or Abl in cell lines (e.g., K562 leukemia cells) confirm on-target effects via rescue experiments .
  • Xenograft models (e.g., Bcr-Abl-driven tumors in mice) demonstrate dose-dependent efficacy. Pharmacodynamic markers (e.g., phospho-CrkL for Abl inhibition) validate target engagement .

Q. How is molecular docking utilized in inhibitor design?

  • Methodology :

  • Docking software (e.g., AutoDock Vina, Schrödinger Glide) aligns the compound into kinase ATP-binding pockets using co-crystal structures (PDB: 2HYY for Abl).
  • Free energy calculations (MM-GBSA) prioritize derivatives with predicted ΔG < -10 kcal/mol .

Propiedades

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVXFUKYQHVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442286
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-48-9
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 0.346 g (1.00 mmol) of 50% to 60% m-chloroperbenzoic acid (assuming 50% peracid was present) was added at 25° C. to a stirred solution of 0.165 g (0.47 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37 in 15 mL of chloroform, and the solution was stirred overnight. A quantity of 0.25 g (3.20 mmol) of dimethylsulfoxide was added to reduce any excess peracid. After 15 minutes, the chloroform solution was washed with 30 mL of saturated sodium bicarbonate and then with water. The separated organic layer was dried over sodium sulfate, filtered, and concentrated to ca. 5 mL volume. Crystals separated. Added ca. 5 mL of petroleum ether and filtered; wt 0.165 g (92%); mp >290° C.
Quantity
0.346 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.